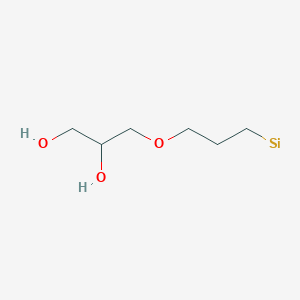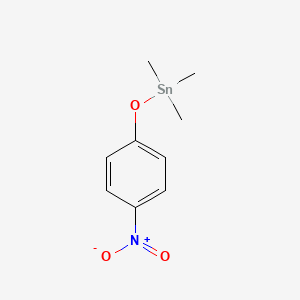
Trimethyl(4-nitrophenoxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(4-nitrophenoxy)stannane is an organotin compound characterized by the presence of a tin atom bonded to three methyl groups and a 4-nitrophenoxy group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(4-nitrophenoxy)stannane typically involves the stannylation of 4-nitrophenol. One common method is the reaction of 4-nitrophenol with trimethyltin chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, often at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethyl(4-nitrophenoxy)stannane undergoes various chemical reactions, including:
Substitution Reactions: The tin atom in this compound can participate in nucleophilic substitution reactions, where the 4-nitrophenoxy group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group in the 4-nitrophenoxy moiety can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the tin center, leading to the formation of tin oxides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted stannanes depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding amino derivative.
Oxidation Reactions: Products include tin oxides and other oxidized species.
Applications De Recherche Scientifique
Trimethyl(4-nitrophenoxy)stannane has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceuticals.
Mécanisme D'action
The mechanism of action of Trimethyl(4-nitrophenoxy)stannane involves its ability to form stable complexes with various substrates. The tin atom can coordinate with different ligands, facilitating various chemical transformations. The nitro group in the 4-nitrophenoxy moiety can undergo reduction or substitution, leading to the formation of active intermediates that participate in further reactions .
Comparaison Avec Des Composés Similaires
Tributyltin Hydride (Tributylstannane): Known for its use in radical reactions and as a reducing agent.
Stannane (Tin Hydride): A simpler organotin compound with applications in organic synthesis.
Uniqueness: Trimethyl(4-nitrophenoxy)stannane is unique due to the presence of the 4-nitrophenoxy group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
64128-18-3 |
|---|---|
Formule moléculaire |
C9H13NO3Sn |
Poids moléculaire |
301.91 g/mol |
Nom IUPAC |
trimethyl-(4-nitrophenoxy)stannane |
InChI |
InChI=1S/C6H5NO3.3CH3.Sn/c8-6-3-1-5(2-4-6)7(9)10;;;;/h1-4,8H;3*1H3;/q;;;;+1/p-1 |
Clé InChI |
KGABHNILBDZJGG-UHFFFAOYSA-M |
SMILES canonique |
C[Sn](C)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



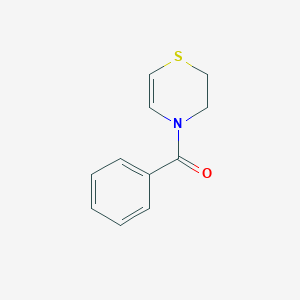
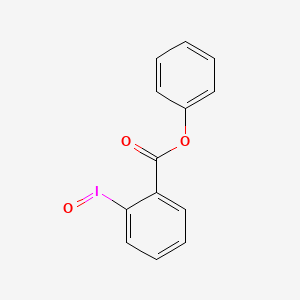
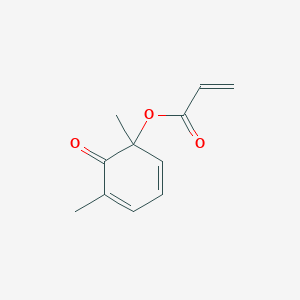

![N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine](/img/structure/B14508170.png)
![[3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B14508173.png)

![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)

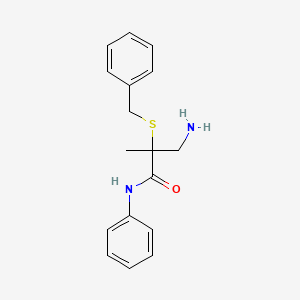
![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)
